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For Researchers, Scientists, and Drug Development Professionals

Arabinans, a group of complex polysaccharides rich in arabinose, are gaining significant
attention in the pharmaceutical and food industries for their potential as natural emulsifiers.
Their structural diversity, which varies depending on the plant source, directly influences their
functional properties, including their ability to form and stabilize emulsions. This guide provides
a comparative overview of the emulsifying properties of arabinans derived from sugar beet,
potato, citrus, and quinoa, supported by available experimental data.

Quantitative Comparison of Emulsifying Properties

The emulsifying potential of arabinans is typically evaluated by their Emulsifying Activity Index
(EAI) and Emulsion Stability Index (ESI). EAI indicates the ability of a substance to form an
emulsion, while ESI measures the emulsion’s stability over time. The following table
summarizes the available data for arabinan-rich polysaccharides from various plant sources. It
Is important to note that the direct comparison of these values is challenging due to variations
in the specific polysaccharide fractions tested (pectins with arabinan side chains versus
isolated arabinans) and the different units of measurement reported in the literature.
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Plant Source

Polysaccharid
e Type

Emulsifying
Activity (EA) /
Emulsifying
Activity Index
(EAI)

Emulsion
Stability (ES) /
Emulsion
Stability Index
(ESI)

Reference

Acid-extracted 73.51 - 75.53
Sugar Beet ) Not Reported [1]
Pectin m2/g
Potato Pectin 44.97% - 47.71%  36.54% - 46.00% [2]
Citrus (Satsuma )
_ Pectin 93% - 100% 94% - 100% [3]
Mandarin)
Citrus (Citron) Pectin 46.2% 93.1% - 93.9% [4]
Citrus )
) Pectin 38.46% Not Reported [5]
(Clementina)
) Arabinan-rich Data Not Data Not
Quinoa ) ) ) -
Polysaccharides Available Available

Note: The emulsifying properties of sugar beet pectin are strongly linked to the high proportion

and length of their arabinan side chains.[6][7] For potato pectin, a highly branched

rhamnogalacturonan | domain, rich in galactose and arabinose, contributes to its emulsifying

capabilities.[2] In citrus pectins, while present, the role of arabinan side chains in emulsification

is less pronounced compared to sugar beet pectin. For quinoa, research on the emulsifying

properties of its polysaccharides is limited, with more focus on its protein and saponin

components.[8][9]

Experimental Protocols

The following are detailed methodologies for determining the Emulsifying Activity Index (EAI)

and Emulsion Stability Index (ESI), which are crucial for assessing the emulsifying properties of

arabinans.

Determination of Emulsifying Activity Index (EAI)

The EAIl is determined using a turbidimetric method.
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o Preparation of Polysaccharide Solution: A solution of the arabinan-containing polysaccharide
is prepared in a suitable buffer (e.g., phosphate buffer) at a specific concentration (e.g., 1%
wiv).

e Emulsion Formation: A known volume of oil (e.g., sunflower oil, medium-chain triglycerides)
is added to the polysaccharide solution to achieve a specific oil-to-water ratio (e.g., 1:3 v/v).
The mixture is then homogenized using a high-speed homogenizer at a specified speed and
duration (e.g., 10,000 rpm for 2 minutes) to form an oil-in-water emulsion.

o Sample Dilution: Immediately after homogenization (t=0), an aliquot of the emulsion is taken
from the bottom of the container and diluted with a 0.1% sodium dodecyl sulfate (SDS)
solution. The SDS solution prevents further flocculation and coalescence.

o Turbidity Measurement: The absorbance of the diluted emulsion is measured at 500 nm
using a spectrophotometer.

o Calculation: The EAI (in m2/g) is calculated using the following formula:
EAI (m?/g) = (2 X 2.303 x Ao x DF) / (c x @ x L)
Where:
o Ao is the absorbance at 500 nm at time t=0.

DF is the dilution factor.

[e]

o

c is the concentration of the polysaccharide in the agueous phase (g/mL).

[¢]

@ is the oil volume fraction in the emulsion.

[¢]

L is the path length of the cuvette (cm).

Determination of Emulsion Stability Index (ESI)

The ESI is determined by measuring the change in turbidity of the emulsion over time.

o Emulsion Formation and Initial Measurement: An emulsion is prepared and the initial
absorbance (Ao) is measured at t=0 as described in the EAI protocol.

© 2025 BenchChem. All rights reserved. 3/6 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1165433?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

 Incubation: The emulsion is allowed to stand undisturbed for a specific period (e.g., 10
minutes).

o Final Turbidity Measurement: After the specified time, another aliquot of the emulsion is
taken from the bottom of the container, diluted in the same manner, and the absorbance
(A10) is measured at 500 nm.

o Calculation: The ESI (in minutes) is calculated using the following formula:
ESI (min) = (Ao x At) / (Ao - A10)
Where:
o Ao is the absorbance at 500 nm at time t=0.
o Aaio is the absorbance at 500 nm after a specific time interval (e.g., 10 minutes).
o Atis the time interval in minutes (e.g., 10 min).

Visualizing the Experimental Workflow

The logical flow of the experimental procedure to assess the emulsifying properties of plant-
derived arabinans can be visualized as follows:

Click to download full resolution via product page

Fig. 1: Experimental workflow for evaluating emulsifying properties.

Concluding Remarks
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The emulsifying properties of arabinans are intrinsically linked to their structural characteristics,
which are dictated by their botanical origin. Arabinan-rich pectins from sugar beet exhibit
excellent emulsifying activity, as indicated by high EAI values, which is attributed to their unique
molecular architecture. While quantitative data for isolated arabinans from other sources like
potato, citrus, and quinoa are less available or measured using different methodologies, the
existing evidence suggests their potential as natural emulsifiers. The lack of standardized
reporting units for emulsifying properties highlights a need for greater consistency in future
research to facilitate direct comparisons. Further investigation into the structure-function
relationship of arabinans from a wider variety of plant sources will be instrumental in unlocking
their full potential in pharmaceutical and food applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Comparative Guide to the Emulsifying Properties of
Arabinans from Diverse Plant Sources]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1165433#comparison-of-emulsifying-properties-of-
arabinans-from-different-plant-sources]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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